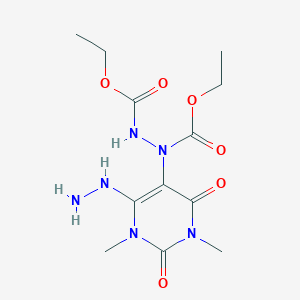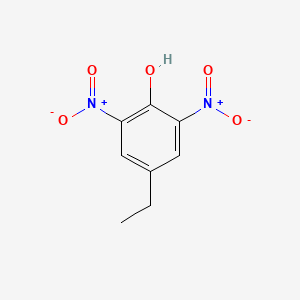
4-Ethyl-2,6-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,6-dinitrophenol is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.1595 g/mol . It is a derivative of phenol, characterized by the presence of two nitro groups (-NO2) and an ethyl group (-C2H5) attached to the benzene ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-Ethyl-2,6-dinitrophenol typically involves the nitration of ethylphenol. The process can be summarized as follows:
Nitration Reaction: Ethylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions are crucial to ensure the selective nitration at the 2 and 6 positions of the benzene ring.
Purification: The crude product is purified through recrystallization from suitable solvents to obtain pure this compound.
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
4-Ethyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Ethyl-2,6-dinitrophenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . The compound acts as an electron transfer agent, promoting the oxidation of other molecules .
Comparaison Avec Des Composés Similaires
4-Ethyl-2,6-dinitrophenol can be compared with other nitrophenols, such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent and its similar mechanism of action in uncoupling oxidative phosphorylation.
4-Methyl-2,6-dinitrophenol: Used as a reagent and oxidizing agent in various research applications.
2,6-Dinitro-4-methylphenol: Another derivative with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Propriétés
Numéro CAS |
4099-63-2 |
|---|---|
Formule moléculaire |
C8H8N2O5 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
4-ethyl-2,6-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-2-5-3-6(9(12)13)8(11)7(4-5)10(14)15/h3-4,11H,2H2,1H3 |
Clé InChI |
CIXQCVNMEAPWFG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


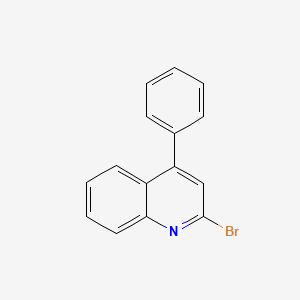

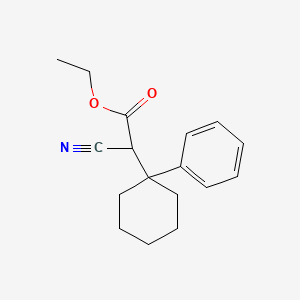
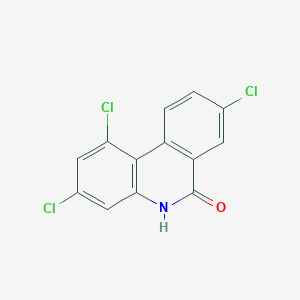
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
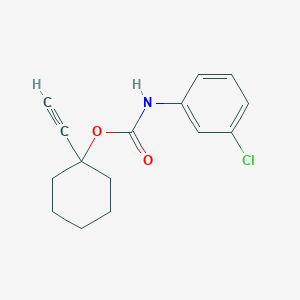
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
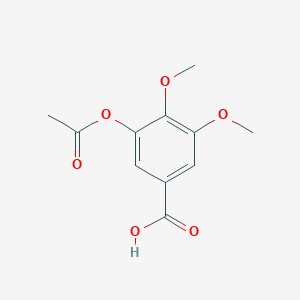
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
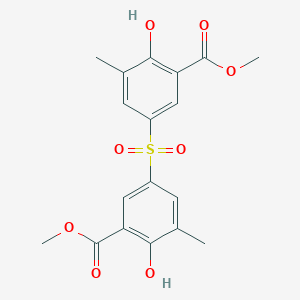
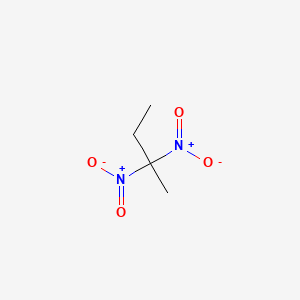
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
